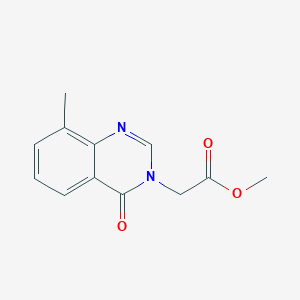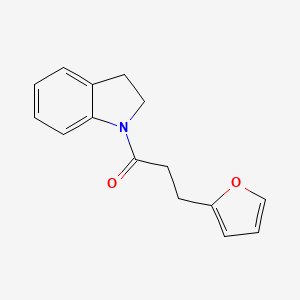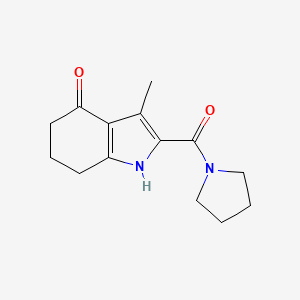
(2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as HMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMP is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. It also inhibits the expression of iNOS and COX-2, enzymes involved in the production of nitric oxide and prostaglandins, respectively. (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
(2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone has been shown to exhibit a wide range of biochemical and physiological effects. It exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Additionally, (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone has been found to induce apoptosis and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It exhibits a wide range of biological activities, making it a versatile compound for studying different biological processes. However, there are also some limitations associated with the use of (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone is a synthetic compound, which may limit its relevance to natural biological systems.
Orientations Futures
There are several future directions for research on (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone. One area of research could be to elucidate the mechanism of action of (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone. This would provide a better understanding of how (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone exerts its biological activities and could lead to the development of more targeted therapies. Another area of research could be to study the pharmacokinetics and pharmacodynamics of (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone. This would provide valuable information on the absorption, distribution, metabolism, and excretion of (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone and could help in the design of clinical trials. Additionally, further research could be conducted to explore the potential therapeutic applications of (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone in different disease states.
Méthodes De Synthèse
The synthesis of (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with pyrrolidine-1-carboxylic acid followed by reduction using sodium borohydride. The resulting product is purified using column chromatography to obtain (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone in a pure form. The synthesis of (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
(2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor effects. (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Additionally, (2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone has shown promising antitumor activity by inducing apoptosis and inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-9-4-5-10(11(14)8-9)12(15)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFAUWUXQZFXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)



![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)

![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)

![N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471898.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7471903.png)

![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)
